N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
Description
N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A pyridin-2-ylmethyl group attached to the nitrogen of the acetamide moiety.
- A 5-(p-tolyl)isoxazol-3-yl group linked to the carbonyl carbon via a methylene bridge.
This compound is structurally analogous to bioactive acetamides reported in medicinal chemistry, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-5-7-14(8-6-13)17-10-16(21-23-17)11-18(22)20-12-15-4-2-3-9-19-15/h2-10H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMROYCHBRLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Attachment of the Pyridine Ring: The final step involves the nucleophilic substitution reaction between the acetamide derivative and a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key analogs from the evidence are compared below:
Key Observations:
- Core Heterocycles: The target compound’s isoxazole core differs from thiadiazole () or oxadiazole () analogs, which may alter electronic properties and binding affinities.
- Substituent Impact : The p-tolyl group on the target’s isoxazole contrasts with chlorophenyl (5e, 7f) or methoxy (5k) substituents in analogs. Para-substituted aryl groups generally enhance steric bulk and hydrophobicity compared to halogens or alkoxy groups .
- Melting Points: Thiadiazole derivatives () exhibit moderate melting points (132–170°C), while the pyrrolidinone-containing 7f () shows a significantly higher melting point (245–247°C), likely due to increased rigidity and hydrogen-bonding capacity .
Electronic and Steric Profiles
- Isoxazole vs. Oxadiazole: The isoxazole ring in the target compound has a nitrogen-oxygen dipole, contrasting with the nitrogen-sulfur dipole in thiadiazoles () or the dual nitrogen atoms in oxadiazoles ().
- Pyridinylmethyl vs. Quinolinyl: highlights acetamides with quinolin-6-yl substituents (e.g., Compound 47), which are bulkier and more planar than pyridin-2-ylmethyl. Such differences may influence solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
